molecular formula C4H4ClN3O2 B1221454 Chlomizole CAS No. 4897-31-8

Chlomizole

Cat. No. B1221454
CAS RN: 4897-31-8
M. Wt: 161.55 g/mol
InChI Key: BYQOKNIMGIDSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlomizole, also known as Clemizole, is primarily used as a spasmolytic and azole antifungal drug . It is used for the treatment of fungal and bacterial infections of nails and skin, including interdigital and periungual mycoses .


Synthesis Analysis

The synthesis of Chlomizole involves the reaction of phenylenediamine with chloroacetic acid. This reaction forms a chloromethyl amide. Imide formation with the remaining free amino group closes the ring to afford 2-chloromethyl benzimidazole .


Molecular Structure Analysis

The molecular structure of Chlomizole is characterized by the presence of an imidazole ring. The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that exhibit a negative charge . The structure of Chlomizole is further characterized by the presence of a benzimidazole ring .

Scientific Research Applications

Neurodegenerative Disease Research

Methods

The study utilized SH-SY5Y cells and Sprague Dawley rats exposed to alpha-synuclein-preformed fibrils, with Clemizole administered as a TRPC5 inhibitor.

Results

Treatment with Clemizole resulted in amelioration of neurobehavioral deficits, reduced phosphorylated alpha-synuclein levels, and improvements in mitochondrial biogenesis and function .

Epilepsy Treatment

Methods

Drug screening in zebrafish scn1 mutants identified Clemizole’s antiepileptic activity, which was linked to serotonin signaling pathways.

Results

Clemizole’s efficacy was supported by clinical observations in Dravet syndrome patients, where reductions in seizure frequency and severity were noted .

Antifungal Research

Methods

The research focused on the synthesis and application of various benzimidazole compounds, including their use as systemic broad-spectrum fungicides.

Results

Benzimidazole fungicides demonstrated significant efficacy in preventing and controlling plant diseases caused by fungi .

Radiosensitization in Cancer Therapy

Methods

Rapid mix experiments were conducted to explore how this compound enhances the sensitivity of cells to radiation therapy.

Results

The compound showed potential in increasing the effectiveness of radiation therapy by sensitizing cells to the treatment .

Synthesis of Functional Molecules

Methods

Advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, focusing on the bonds constructed during formation.

Results

These methods have led to the development of key components in functional molecules for everyday applications .

Serotonin Signaling Modulation

Methods

Research has explored the impact of Clemizole on serotonin receptors and its ability to influence cell viability post-UV irradiation.

Results

Clemizole was found to partially inhibit apoptosis and increase cell viability, depending on the timing of treatment relative to UV exposure .

Safety And Hazards

The safety data sheet for Chlomizole suggests that it should be handled with care to avoid dust formation and inhalation. In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, such as Chlomizole, is an active and attractive topic in medicinal chemistry. There is potential for the development of novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

4-chloro-1-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQOKNIMGIDSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197647
Record name Chlomizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlomizole

CAS RN

4897-31-8
Record name Chlomizol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlomizole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlomizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlomizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlomizole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274PA9UH62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlomizole
Reactant of Route 2
Reactant of Route 2
Chlomizole
Reactant of Route 3
Reactant of Route 3
Chlomizole
Reactant of Route 4
Reactant of Route 4
Chlomizole
Reactant of Route 5
Reactant of Route 5
Chlomizole
Reactant of Route 6
Chlomizole

Citations

For This Compound
9
Citations
SP Gagolkin - Farmatsevtychnyi zhurnal, 1972 - pubmed.ncbi.nlm.nih.gov
[Spectrophotometric determination of metronidazole and chlomizole] [Spectrophotometric determination of metronidazole and chlomizole] … chlomizole …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
FN Ismailov, NA Novitskaia… - Farmakologiia i …, 1966 - pubmed.ncbi.nlm.nih.gov
[Study of 1-methyl-4-chlor-5-nitroimidazole (chlomizole) in experimental trichomoniasis and lambliasis] [Study of 1-methyl-4-chlor-5-nitroimidazole (chlomizole) in experimental …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
FV Potapnev - Vestnik dermatologii i venerologii, 1968 - pubmed.ncbi.nlm.nih.gov
[Experience with therapy of urogenital trichomoniasis in males with a new indigenous preparation, chlomizole] [Experience with therapy of urogenital trichomoniasis in males with …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
PM Kochergin, AM Tsyganova… - Pharmaceutical Chemistry …, 1968 - Springer
… of interest in connection with the high antitrichomonas activity of 1-(#-hydroxyethyl)-2-methyl-5-nitroimidazole (X, metronidazole) [21, 22], 1-methyl4-chloro-5-nitroimidazole (chlomizole) …
Number of citations: 3 link.springer.com
P Braun, JO Klein, YH Lee - Current Literature on Venereal …, 1968 - books.google.com
Authors' abstract: Neisseria gonorrhoeae strains have been isolated from exudates collected on filter paper strips even though held at temperatures of 75-80 F for 20-24 hours before …
Number of citations: 0 books.google.com
BA Moussa - International Journal of Pharmaceutics, 1982 - Elsevier
Sensitive, simple and accurate methods are described for the colorimetric determination of hycanthone and metronidazole. The methods are based on the reaction of hycanthone with 2,…
Number of citations: 17 www.sciencedirect.com
Y Marrero-Ponce, Y Machado-Tugores… - Current Drug …, 2005 - ingentaconnect.com
Computational approaches are developed to design or rationally select, from structural databases, new lead trichomonacidal compounds. First, a data set of 111 compounds was split (…
Number of citations: 56 www.ingentaconnect.com
F Filadoro - Antibiotica, 1967 - europepmc.org
[A study of the trichomonicidal activity of the association of chloramphenicol and 1-hydroxyethyl-2-methyl-5-nitro-imidazole]. - Abstract - Europe PMC Sign in | Create an account https://…
Number of citations: 2 europepmc.org
EV Kompantseva, EN Vergeichik, VG Belikov - Farmatsiia, 1973 - europepmc.org
… [Spectrophotometric determination of metronidazole and chlomizole]. …
Number of citations: 4 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.